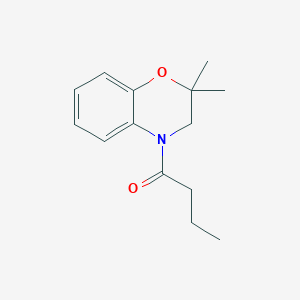![molecular formula C17H14N2O3 B7628847 N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide, also known as GSK-3β inhibitor XVIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide exerts its pharmacological effects by inhibiting N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ. N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. Inhibition of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ by N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide leads to the activation of various downstream signaling pathways, resulting in the modulation of cellular processes such as neurogenesis, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to promote neurogenesis, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antitumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide in lab experiments is its specificity for N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ inhibition. This allows for the selective modulation of downstream signaling pathways without affecting other cellular processes. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which limits its translational potential.
Orientations Futures
For research include the development of more potent and selective N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ inhibitors, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide in combination with other therapeutic agents may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide involves the reaction of 4-methylphenoxy-3-bromopyridine with furan-2-carboxylic acid in the presence of a base. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ), a key enzyme involved in various cellular processes such as cell cycle regulation, apoptosis, and neurogenesis.
Propriétés
IUPAC Name |
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-4-7-14(8-5-12)22-16-9-6-13(11-18-16)19-17(20)15-3-2-10-21-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKCQUBKBEJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)

![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)





![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)
